Methanesulfonyl Chloride-d3,13C
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Overview
Description
Methanesulfonyl Chloride-d3,13C is a deuterium and carbon-13 labeled compound, which is a derivative of methanesulfonyl chloride. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine. The molecular formula of this compound is
CClD3O2S
, and it has a molecular weight of 118.56 g/mol .Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonyl Chloride-d3,13C can be synthesized through the chlorination of methanesulfonic acid-d3,13C. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the product, as this compound is hygroscopic .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonyl Chloride-d3,13C undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form methanesulfonyl derivatives.
Reduction Reactions: It can be reduced to methanesulfonic acid-d3,13C.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Methanesulfonyl Derivatives: Formed through substitution reactions.
Methanesulfonic Acid-d3,13C: Formed through reduction reactions.
Higher Oxidation State Compounds: Formed through oxidation reactions.
Scientific Research Applications
Methanesulfonyl Chloride-d3,13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methanesulfonyl Chloride-d3,13C involves its reactivity with nucleophiles, leading to the formation of methanesulfonyl derivatives. The isotopic labeling allows for detailed tracking of the compound in various reactions and pathways. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: The non-labeled version of Methanesulfonyl Chloride-d3,13C.
Methanesulfonic Acid: The reduced form of Methanesulfonyl Chloride.
Methanesulfonyl Fluoride: Another sulfonyl halide with similar reactivity.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and carbon-13 labels allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
CH3ClO2S |
---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
trideuterio(113C)methanesulfonyl chloride |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1D3 |
InChI Key |
QARBMVPHQWIHKH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])S(=O)(=O)Cl |
Canonical SMILES |
CS(=O)(=O)Cl |
Origin of Product |
United States |
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